6-(Methylsulfonyl)pyridin-2-amine
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Overview
Description
6-(Methylsulfonyl)pyridin-2-amine is an organic compound with the molecular formula C6H8N2O2S It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a methylsulfonyl group (-SO2CH3) attached to the pyridine ring at the sixth position and an amino group (-NH2) at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfonyl)pyridin-2-amine typically involves the introduction of the methylsulfonyl group onto a pyridine derivative. One common method is the sulfonylation of 2-aminopyridine. The reaction can be carried out using methylsulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N) or pyridine. The reaction is typically performed in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfonyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The amino group can be reduced to form corresponding amines or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the methylsulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the amino group can produce various amine derivatives.
Scientific Research Applications
6-(Methylsulfonyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory or antimicrobial effects.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and coordination complexes.
Chemical Biology: Researchers use the compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Methylsulfonyl)pyridin-2-amine involves its interaction with specific molecular targets. The amino group and the methylsulfonyl group can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-amine: Lacks the methylsulfonyl group, making it less versatile in certain chemical reactions.
6-Methylpyridin-2-amine: Contains a methyl group instead of a methylsulfonyl group, affecting its reactivity and biological activity.
2-Aminopyridine-3-sulfonamide: Contains a sulfonamide group, which can have different biological properties compared to the methylsulfonyl group.
Uniqueness
6-(Methylsulfonyl)pyridin-2-amine is unique due to the presence of both the amino group and the methylsulfonyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse applications in medicinal chemistry, materials science, and other fields.
Properties
IUPAC Name |
6-methylsulfonylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-11(9,10)6-4-2-3-5(7)8-6/h2-4H,1H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYDWBZWBNWTLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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